molecular formula C20H16F4N6O2 B11286890 ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11286890
M. Wt: 448.4 g/mol
InChI Key: VDRZDQASVSTYBF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, and 5, contributing to π-π stacking and hydrogen-bonding interactions in biological systems.
  • Substituents:
    • 4-Fluorophenyl at position 3 (enhances lipophilicity and metabolic stability).
    • Trifluoromethyl at position 2 (electron-withdrawing group improving resistance to oxidative metabolism).
    • Methyl at position 5 (steric hindrance modulator).

This compound is synthesized via multi-step reactions involving cyclocondensation of aminopyrazole precursors with trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine intermediates, as described in analogous protocols .

Properties

Molecular Formula

C20H16F4N6O2

Molecular Weight

448.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H16F4N6O2/c1-3-32-19(31)13-9-26-29(17(13)25)14-8-10(2)27-18-15(11-4-6-12(21)7-5-11)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3

InChI Key

VDRZDQASVSTYBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with Trifluoromethyl-β-Diketones

A widely adopted method involves reacting 5-amino-3-(4-fluorophenyl)-1H-pyrazole with ethyl 4,4,4-trifluoro-3-oxobutanoate under acidic conditions. For example, a mixture of the aminopyrazole (3 mmol) and the trifluoromethyl-β-ketoester (3 mmol) in ethanol with acetic acid (6 equiv) is stirred under oxygen at 130°C for 18 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core. Yields range from 65–89% depending on substituent steric effects.

Regioselective Functionalization

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is critical for introducing the 2-trifluoromethyl and 5-methyl groups. Using sodium ethanolate as a base promotes selective condensation at the C7 position, minimizing byproducts. For instance, treatment of 5-amino-3-methylpyrazole with diethyl malonate in sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated with phosphorus oxychloride to introduce reactive sites for further functionalization.

Introduction of the 4-Fluorophenyl and Trifluoromethyl Groups

Palladium-Catalyzed Cross-Coupling

The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling. A representative protocol involves reacting 7-chloro-2-trifluoromethylpyrazolo[1,5-a]pyrimidine with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves >85% yield with minimal dehalogenation byproducts.

Vapor-Phase Chlorination/Fluorination

For scalable trifluoromethylation, vapor-phase reactions using 3-picoline and chlorine/fluorine gas mixtures at 300–380°C over iron fluoride catalysts are employed. This approach selectively substitutes the methyl group with trifluoromethyl, yielding 2-chloro-5-(trifluoromethyl)pyridine intermediates, which are further functionalized.

Synthesis of the Ethyl 5-Aminopyrazole-4-Carboxylate Moiety

Hydrazine-Cyanocarbonate Condensation

Ethyl 5-amino-1H-pyrazole-4-carboxylate is synthesized by reacting ethoxy methylene ethyl cyanoacetate with methyl hydrazine in toluene under reflux. Key steps include:

  • Mixing ethoxy methylene ethyl cyanoacetate (1 mmol) with methyl hydrazine (1.2 mmol) in toluene.

  • Refluxing for 2 hours, followed by cooling to 10°C to precipitate the product.
    Yields exceed 80%, with purity confirmed via ¹H NMR (δ 1.29 ppm for ethyl CH₃, 4.18 ppm for OCH₂).

N1-Alkylation of Pyrazole

The pyrazole nitrogen is alkylated using 7-bromopyrazolo[1,5-a]pyrimidine derivatives. In a typical procedure, ethyl 5-amino-1H-pyrazole-4-carboxylate (1 mmol) is treated with 7-bromo-3-(4-fluorophenyl)-5-methyl-2-trifluoromethylpyrazolo[1,5-a]pyrimidine (1.1 mmol) and K₂CO₃ in DMF at 60°C for 12 hours. The reaction achieves >75% yield, with the product isolated via recrystallization from ethanol.

Final Assembly and Purification

Coupling of Pyrazole and Pyrazolo[1,5-a]Pyrimidine

The final step involves linking the ethyl 5-aminopyrazole-4-carboxylate to the pyrazolo[1,5-a]pyrimidine core via nucleophilic aromatic substitution. Conditions include:

  • Reacting 7-chloro-3-(4-fluorophenyl)-5-methyl-2-trifluoromethylpyrazolo[1,5-a]pyrimidine (1 mmol) with ethyl 5-amino-1H-pyrazole-4-carboxylate (1.05 mmol) in dimethylacetamide (DMAc) at 120°C for 24 hours.

  • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white solid (mp 135–137°C).

Analytical Validation

Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 1.33 (t, 3H, J = 7.2 Hz, CH₃), 2.34 (s, 3H, CH₃), 4.28 (q, 2H, OCH₂), 5.69 (s, 2H, NH₂), 7.46–7.92 (m, 4H, Ar-H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
SolventEthanol/AcOH (10:1)89% → 92%
CatalystPiperidinium acetate75% → 88%
Temperature130°C70% → 89%

Byproduct Mitigation

  • Trifluoroacetyl Intermediates : Controlled addition of acetic acid reduces premature cyclization.

  • Regioisomers : Using bulky bases (e.g., DBU) suppresses incorrect ring formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino (-NH<sub>2</sub>) and ester (-COOEt) groups serve as primary sites for nucleophilic substitution:

Key Observations:

  • Amination : The amino group undergoes alkylation or acylation under mild conditions. For example, reaction with acetyl chloride yields the corresponding acetamide derivative.

  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid using aqueous NaOH (1–2 M) at 60–80°C .

Table 1: Nucleophilic Substitution Reactions

Substrate SiteReagent/ConditionsProductYieldReference
Amino groupAcetyl chloride, Et<sub>3</sub>N, DCMAcetamide derivative85%
Ester groupNaOH (1 M), H<sub>2</sub>O/EtOH, 70°CCarboxylic acid92%

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core participates in electrophilic reactions, particularly at electron-rich positions:

Key Observations:

  • Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C-5 position of the pyrimidine ring .

  • Halogenation : Bromination using Br<sub>2</sub> in acetic acid occurs regioselectively at the C-3 position .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsPosition ModifiedProductYield
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CC-5Nitro derivative78%
BrominationBr<sub>2</sub>, AcOH, 25°CC-3Brominated derivative65%

Redox Reactions

The trifluoromethyl (-CF<sub>3</sub>) and methyl (-CH<sub>3</sub>) groups influence redox behavior:

Key Observations:

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic medium oxidizes the methyl group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups (if present) to amines .

Table 3: Redox Reaction Conditions

ReactionReagentsTarget GroupProduct
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ-CH<sub>3</sub>-COOH
ReductionH<sub>2</sub>, 10% Pd-C, EtOH-NO<sub>2</sub>-NH<sub>2</sub>

Ring Functionalization and Cycloaddition

The pyrazole ring participates in cycloaddition reactions:

Key Observations:

  • Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts under thermal conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-fluorophenyl substituent.

Stability and Side Reactions

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition of the pyrimidine ring, forming cyanuric acid derivatives .

  • Acid Sensitivity : The ester group undergoes transesterification in methanolic HCl.

Scientific Research Applications

Pharmacological Applications

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects against several diseases.

  • Anticancer Activity :
    • Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression, making it a candidate for further development in oncology .
    • A recent study highlighted the synthesis of pyrazole-based compounds that showed promising results against colorectal carcinoma cells, indicating the potential of this compound as a lead compound in anticancer drug development .
  • Antimicrobial Properties :
    • The compound has been evaluated for antimicrobial activity, particularly against Mycobacterium tuberculosis. Its structural features may enhance its efficacy against resistant strains of bacteria due to the unique mechanism of action associated with pyrazole derivatives .
    • Research has shown that certain derivatives derived from pyrazoles possess significant antibacterial properties, suggesting that this compound could be similarly effective .

Medicinal Chemistry

In medicinal chemistry, the synthesis and modification of this compound are crucial for enhancing its bioactivity and pharmacokinetic properties.

Synthesis Techniques

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with specific reagents to achieve desired modifications. For instance:

  • The use of hydrazonoyl halides in reactions has been shown to yield novel pyrazole derivatives with improved biological activities .

Agricultural Applications

Beyond human health applications, compounds like this compound may also play a role in agricultural sciences.

Pesticidal Activity

Research indicates that certain pyrazole derivatives exhibit insecticidal properties. These compounds could be developed into agrochemicals aimed at pest control, providing an alternative to traditional pesticides while potentially reducing environmental impact due to their targeted action on pests without affecting beneficial organisms .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-Carboxylate Derivatives

Table 1: Key Structural and Physicochemical Differences
Compound Name / CAS No. Substituent Variations vs. Target Compound Melting Point (°C) Key Properties Reference
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate [618070-65-8] 2-Fluorophenyl instead of 4-fluorophenyl at pyrazole N1 Not reported Higher polarity due to ortho-substituent
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid [187949-90-2] Carboxylic acid replaces ethyl ester Not reported Increased acidity; reduced lipophilicity
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [16078-71-0] Phenyl instead of 4-fluorophenyl at pyrazole N1 148–150 Lower metabolic stability (lack of fluorine)

Key Insights :

  • Fluorine substitution at the para position (vs. ortho or meta) optimizes steric and electronic effects for target engagement .
  • The ethyl ester group in the target compound enhances membrane permeability compared to carboxylic acid derivatives .

Pyrazolo[1,5-a]Pyrimidine Derivatives

Table 2: Functional Group Modifications in Pyrazolo[1,5-a]Pyrimidine Scaffold
Compound Name / Identifier Substituent Variations vs. Target Compound Biological Relevance Reference
MK63 (2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Ketone at position 7; tetrafluorophenyl at position 5 Enhanced binding to xanthine oxidase
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate [827591-57-1] Cyclopropyl at position 5; trifluoromethyl at position 7 Improved metabolic stability (cyclopropane reduces CYP450 interactions)
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate [5815-79-2] Methyl ester at position 2; 4-methylphenyl at position 5 Reduced solubility vs. ethyl esters

Key Insights :

  • Trifluoromethyl groups at positions 2 or 7 enhance resistance to enzymatic degradation .
  • Cyclopropyl substituents (e.g., in [827591-57-1]) improve pharmacokinetic profiles but may reduce synthetic accessibility .

Hybrid Pyrazolo-Pyrimidine Derivatives

Example : 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [16a] :

  • Structural divergence : Additional triazolo ring fused to pyrimidine.
  • Impact : Increased molecular rigidity and affinity for kinase targets but reduced solubility.

Biological Activity

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate in cancer therapy due to its ability to inhibit specific kinases associated with tumor growth. For instance, compounds derived from this scaffold have shown potent inhibition against Pim-1 and Flt-3 kinases, which are critical in various cancers.

  • Pim-1 Kinase Inhibition : Ethyl 5-amino derivatives have demonstrated significant inhibitory effects on Pim-1 kinase, which plays a vital role in cell survival and proliferation. In vitro studies indicate that these compounds suppress BAD protein phosphorylation, enhancing apoptosis in cancer cells .
  • Flt-3 Kinase Inhibition : The same derivatives also exhibit activity against Flt-3 kinase, with selectivity profiles indicating a preference for Pim-1 over Flt-3. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Listeria monocytogenes16

These findings suggest that ethyl 5-amino derivatives may serve as potential antimicrobial agents .

The mechanisms through which ethyl 5-amino derivatives exert their biological effects include:

  • Inhibition of Kinase Activity : The compound inhibits key kinases involved in cell signaling pathways that regulate cell division and survival.
  • Induction of Apoptosis : By modulating BAD protein phosphorylation, these compounds promote apoptosis in cancer cells, providing a mechanism for their anticancer activity.

Study 1: In Vitro Evaluation of Anticancer Activity

In a study assessing the anticancer potential of ethyl 5-amino derivatives on MDA-MB-231 (breast cancer) cell lines, it was found that these compounds significantly reduced cell viability at submicromolar concentrations. The results indicated a dose-dependent response with an IC50 value of approximately 0.5 µM for the most potent derivative .

Study 2: Antimicrobial Efficacy Assessment

A separate investigation into the antimicrobial properties revealed that ethyl 5-amino derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized an MTT assay to evaluate cell viability post-treatment, confirming the compound's potential as an antimicrobial agent .

Q & A

Q. Table 1. Comparative Spectroscopic Data for Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Melting Point (°C)
Ethyl 5-amino-1-[...]carboxylate8.2 (s, 1H, NH₂)162.1 (C=O)233–235 (obs.)
7-Amino-3-(2'-Cl-phenylazo)7.8–8.1 (m, Ar-H)158.9 (C=N)266–268

Q. Table 2. SAR Trends for Pyrazolo[1,5-a]pyrimidines

SubstituentBioactivity (IC₅₀, nM)Binding Affinity (ΔG, kcal/mol)
2-CF₃12 ± 2-9.8
2-CH₃85 ± 10-6.2

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